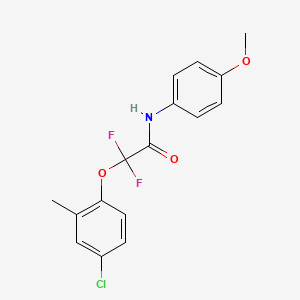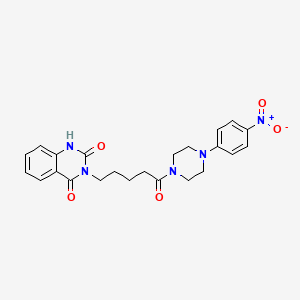
3-(5-(4-(4-硝基苯基)哌嗪-1-基)-5-氧代戊基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazoline is a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the condensation of 2-aminobenzylamine with a suitable carbonyl compound. There are several methods for the synthesis of 3-substituted quinazoline-2,4-diones, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .
科学研究应用
抗菌应用
一项关于取代喹唑啉衍生物的合成和抗菌活性的研究表明,这些化合物表现出有希望的抗菌和抗真菌活性。这些化合物被合成并在体外筛选,以检测其对大肠杆菌、伤寒沙门氏菌、黑曲霉和青霉菌的活性。结果表明,一些合成的化合物显示出显着的抗菌潜力,突出了它们在解决微生物感染中的应用 (Vidule,2011)。
抗高血压应用
对结构上与喹唑啉衍生物相关的噻吩并嘧啶二酮衍生物的研究揭示了它们作为抗高血压药的潜力。这些化合物在自发性高血压大鼠中进行了评估,显示出作为口服抗高血压药的有希望的结果。这表明喹唑啉衍生物可以进一步探索其在高血压管理中的潜在应用 (Russell 等,1988)。
抗癌应用
一项研究重点关注新型喹唑啉酮衍生物作为潜在抗癌剂的合成和细胞毒性评估。这些化合物对 MCF-7 和 HeLa 细胞系表现出细胞毒活性,表明它们在癌症治疗中的潜在应用。这项研究强调了喹唑啉衍生物在开发新的抗癌疗法中的重要性 (Poorirani 等,2018)。
抗病毒应用
另一项研究工作合成了一系列喹唑啉衍生物,并评估了它们的抗肿瘤和抗病毒活性。在合成的化合物中,一些表现出广谱抗肿瘤活性,而另一些则显示出中等抗 HIV-1 效力。这些发现表明喹唑啉衍生物在开发抗病毒疗法中的潜在用途 (El-Sherbeny 等,2003)。
作用机制
The mechanism of action of “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological activity. Given that it is a quinazoline derivative, it could potentially interact with various biological targets. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling pathways .
属性
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c29-21(26-15-13-25(14-16-26)17-8-10-18(11-9-17)28(32)33)7-3-4-12-27-22(30)19-5-1-2-6-20(19)24-23(27)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFAQYVZBPZGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2653381.png)
![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

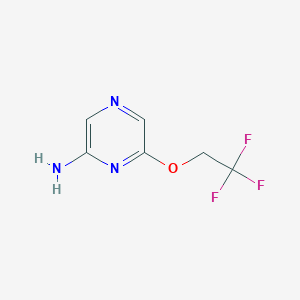
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2653387.png)
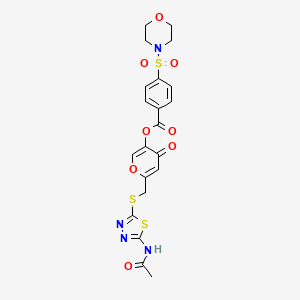
![2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile](/img/structure/B2653389.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2653392.png)
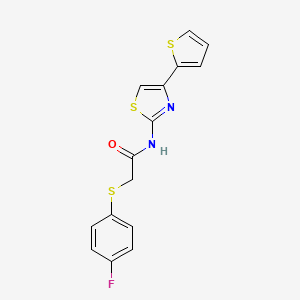
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
